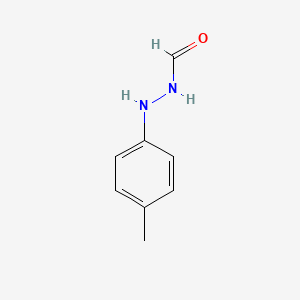

1-Formyl-2-p-tolylhydrazine

Description

Overview of Hydrazine (B178648) and Hydrazide Derivatives in Organic Synthesis

Hydrazine (N2H4) and its organic derivatives are a versatile class of compounds widely employed in organic synthesis. wikipedia.org They serve as precursors to a multitude of pharmaceuticals, pesticides, and other specialty chemicals. wikipedia.org The nucleophilic nature of the nitrogen atoms in hydrazine allows it to react with various electrophiles, such as acyl halides and sulfonyl halides, to form a wide array of derivatives. wikipedia.org

Hydrazides, which are acyl derivatives of hydrazine, are particularly important in synthetic chemistry. mdpi.com They can be synthesized through the reaction of hydrazine with esters, activated amides, or carboxylic acids. ontosight.aiorganic-chemistry.org These compounds exhibit keto-enol tautomerism and are crucial intermediates in the synthesis of various heterocyclic compounds. mdpi.com The reactivity of the hydrazide functionality can be further modified by substitution on the nitrogen atoms, leading to the formation of N,N'-disubstituted hydrazides. organic-chemistry.org

Significance of the Formylhydrazine (B46547) Moiety in Chemical Transformations

The formylhydrazine moiety is a key functional group that influences the reactivity and properties of the parent molecule. ontosight.ai The formyl group, being an electron-withdrawing group, modifies the basicity and reactivity of the nitrogen-nitrogen bond in the hydrazine core. This modification can enhance the stability of the compound and influence its biological activity profile.

Formylhydrazine derivatives are valuable synthons in organic synthesis, particularly in the creation of N-formylamines and various heterocyclic systems like pyrazoles. core.ac.uk The formyl group can participate in condensation reactions, facilitating the construction of more complex molecular architectures. For instance, the Vilsmeier-Haack reaction, a powerful formylation method, can be employed to introduce a formyl group onto a reactive substrate, and subsequent reactions of the formylhydrazine can lead to the formation of pyrazole-4-carbaldehydes. core.ac.ukmdpi.com

Historical Perspectives and Early Discoveries Pertaining to Formylhydrazines

Early research into compounds like gyromitrin (B31913) (N-methyl-N-formylhydrazone), found in certain mushrooms, highlighted the toxicological significance of some formylhydrazine derivatives. wikipedia.org Gyromitrin was identified in 1968 as the toxic component in Gyromitra esculenta mushrooms. wikipedia.orgwikipedia.org This discovery underscored the diverse and sometimes hazardous nature of naturally occurring hydrazine compounds and likely stimulated further research into the synthesis and properties of related synthetic formylhydrazines. The development of synthetic methods, such as the reaction of p-toluidine (B81030) with formic acid, provided access to a range of formylhydrazine derivatives for further study.

Interactive Data Table: Properties of 1-Formyl-2-p-tolylhydrazine

| Property | Value |

| CAS Number | 38577-24-1 |

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | N-(4-methylanilino)formamide |

| Synonyms | 2-(p-Tolyl)hydrazinecarboxaldehyde, N'-(4-Methylphenyl)formic hydrazide alfa-chemistry.com |

| Boiling Point | 244.7°C at 760 mmHg alfa-chemistry.com |

| Flash Point | 106.3°C alfa-chemistry.com |

| Density | 1.143 g/cm³ alfa-chemistry.com |

| SMILES | CC1=CC=C(C=C1)NNC=O |

| InChIKey | DDPJROKUKMXGPW-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylanilino)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7-2-4-8(5-3-7)10-9-6-11/h2-6,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPJROKUKMXGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068114 | |

| Record name | Hydrazinecarboxaldehyde, 2-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38577-24-1 | |

| Record name | 2-(4-Methylphenyl)hydrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38577-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxaldehyde, 2-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038577241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxaldehyde, 2-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxaldehyde, 2-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 1 Formyl 2 P Tolylhydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Pattern Elucidation

The ¹H NMR spectrum of 1-Formyl-2-p-tolylhydrazine is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the p-tolyl group would typically appear as a set of doublets in the downfield region (approximately 6.8-7.2 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tolyl group would give rise to a singlet at around 2.3 ppm. The N-H protons are expected to produce broad singlets, with their chemical shifts being sensitive to solvent and concentration. The formyl proton would be observed as a singlet further downfield, likely in the region of 8.0-8.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to CH₃) | ~7.1 | Doublet | 2H |

| Aromatic (ortho to NH) | ~6.9 | Doublet | 2H |

| Methyl (tolyl) | ~2.3 | Singlet | 3H |

| N-H (amide) | Variable (broad) | Singlet | 1H |

| N-H (amine) | Variable (broad) | Singlet | 1H |

| Formyl | ~8.2 | Singlet | 1H |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and Multiplicity

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the formyl group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with the carbon attached to the nitrogen appearing at a lower field than the others. The methyl carbon of the tolyl group would be observed at a characteristic upfield position, around 20-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic (C-NH) | ~145 |

| Aromatic (C-CH₃) | ~135 |

| Aromatic (CH) | ~130 |

| Aromatic (CH) | ~115 |

| Methyl (CH₃) | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations between the aromatic protons on the tolyl ring would confirm their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the methyl and aromatic groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of protons. For instance, NOE correlations could be observed between the N-H protons and the ortho-protons of the tolyl ring.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibrations would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch (Amide) | 1650-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₀N₂O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (150.18 g/mol ). The fragmentation pattern would likely involve the cleavage of the N-N bond and the loss of the formyl group. Common fragments would include the tolylhydrazine radical cation and the tolyl cation.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Structure |

| [M]⁺ | 150 | C₈H₁₀N₂O⁺ |

| [M - CHO]⁺ | 121 | C₇H₉N₂⁺ |

| [C₇H₇NH]⁺ | 106 | Tolylaminyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion (from tolyl group) |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Such a study on this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and π-π stacking interactions between the aromatic rings, which govern the crystal packing. This information is crucial for understanding the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For an organic molecule such as this compound, the absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energies.

The structure of this compound contains a p-tolyl group (a benzene ring substituted with a methyl group) and a formylhydrazine (B46547) moiety. These structural features give rise to predictable electronic transitions. The benzene ring is an aromatic chromophore that undergoes π → π* transitions, where an electron from a bonding π orbital is excited to an antibonding π* orbital. These transitions are typically characterized by high molar absorptivities.

Additionally, the hydrazine (B178648) and formyl groups contain nitrogen and oxygen atoms with non-bonding electrons (lone pairs). These can undergo n → π* transitions, where a non-bonding electron is promoted to an antibonding π* orbital. Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have lower molar absorptivities compared to π → π* transitions.

Expected UV-Vis Absorption Data for this compound (Hypothetical)

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| π → π | 200 - 300 | High (1,000 - 10,000) |

| n → π | 300 - 400 | Low (10 - 100) |

Note: This table is based on theoretical principles as specific experimental data for this compound was not available in the searched literature.

Solvatochromic Behavior

Solvatochromism is the phenomenon where the color of a solution, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. wikipedia.org This occurs because different solvents can have varying degrees of interaction with the ground and excited states of the solute molecule, altering the energy gap between these states. wikipedia.org

For this compound, a change in solvent polarity is expected to influence its UV-Vis spectrum. The effect of the solvent depends on the nature of the electronic transition:

n → π transitions:* An increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths). This is because polar solvents can stabilize the lone pair of electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

π → π transitions:* For these transitions, an increase in solvent polarity often results in a bathochromic shift (red shift, to longer wavelengths). This is generally attributed to the excited state being more polar than the ground state, leading to greater stabilization of the excited state by a polar solvent.

Therefore, by analyzing the shifts in the absorption maxima of this compound in a range of solvents with varying polarities, insights into the nature of its electronic transitions and the polarity of its excited states can be gained.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of chemical species that have one or more unpaired electrons, known as paramagnetic species or free radicals. uni-frankfurt.de Since this compound in its ground state is a diamagnetic molecule with all electrons paired, it would not produce an ESR signal. However, if a radical species of this compound were to be formed, for example, through oxidation or irradiation, ESR spectroscopy would be an invaluable tool for its identification and structural elucidation.

The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The interaction of the electron's spin with the applied magnetic field splits its energy level into two states. The absorption of microwave energy causes a transition between these states.

A key feature of ESR spectra is hyperfine splitting, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (those with a non-zero nuclear spin, such as ¹H and ¹⁴N). This splitting of the main ESR line into multiple lines provides detailed information about the molecular structure of the radical and the distribution of the unpaired electron within the molecule.

Hypothetical ESR Spectral Data for a this compound Radical

If a radical of this compound were generated, for instance, by abstraction of the hydrogen atom from one of the nitrogen atoms, the unpaired electron would interact with several magnetic nuclei:

| Interacting Nucleus | Nuclear Spin (I) | Expected Splitting Pattern |

| ¹⁴N (formyl side) | 1 | A triplet (1:1:1) |

| ¹⁴N (tolyl side) | 1 | A triplet (1:1:1) |

| ¹H (N-H) | 1/2 | A doublet (1:1) |

| ¹H (aromatic, ortho) | 1/2 | A triplet (1:2:1) for two equivalent protons |

| ¹H (aromatic, meta) | 1/2 | A triplet (1:2:1) for two equivalent protons |

| ¹H (methyl) | 1/2 | A quartet (1:3:3:1) for three equivalent protons |

| ¹H (formyl) | 1/2 | A doublet (1:1) |

The resulting ESR spectrum would be a complex pattern of overlapping multiplets. The magnitude of the splitting, known as the hyperfine coupling constant (a), is proportional to the probability of finding the unpaired electron at the position of the interacting nucleus. Analysis of these coupling constants would allow for the mapping of the spin density distribution across the radical, providing crucial information about its electronic structure.

Chemical Reactivity and Mechanistic Investigations of 1 Formyl 2 P Tolylhydrazine

Reactivity of the Formyl Group (–CHO)

The formyl group, with its electrophilic carbonyl carbon, is a key site for reactions involving nucleophilic attack and subsequent cyclization or functional group transfer.

The electrophilic nature of the formyl group's carbon atom makes it susceptible to intramolecular attack by a nucleophilic site, leading to the formation of cyclic structures. This is particularly evident in reactions like the Bischler-Napieralski and Pictet-Spengler reactions, which are pivotal in the synthesis of isoquinoline (B145761) and β-carboline alkaloids.

In a reaction analogous to the Bischler-Napieralski reaction , a β-arylethylamide undergoes cyclization under acidic and dehydrating conditions. wikipedia.orgnrochemistry.comslideshare.net For a substrate derived from 1-Formyl-2-p-tolylhydrazine, this would involve an intramolecular electrophilic aromatic substitution. The reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comjk-sci.com The mechanism is thought to proceed through a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring (the p-tolyl group) to form a dihydroisoquinoline derivative. wikipedia.orgnrochemistry.comorganic-chemistry.org The presence of electron-donating groups on the aromatic ring, such as the methyl group in the p-tolyl substituent, facilitates this cyclization. nrochemistry.comjk-sci.com

Similarly, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgname-reaction.comresearchgate.net An N-acyliminium ion variant of this reaction is particularly relevant. wikipedia.orgmdpi.com In this case, the formyl group of this compound, after condensation with a suitable amine, could form an N-acyliminium ion. This powerful electrophile can then undergo intramolecular cyclization under milder conditions than the traditional Pictet-Spengler reaction. wikipedia.orgmdpi.com

Furthermore, this compound can serve as a precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. Through reactions like the Einhorn–Brunner or Pellizzari reactions, the formylhydrazine (B46547) moiety can condense with amides or diacylamines to construct the triazole ring. scispace.comresearchgate.netthieme-connect.de For instance, reacting this compound with an amidine under dehydrating conditions can lead to the formation of a 1,2,4-triazole ring. thieme-connect.de Microwave-assisted synthesis from hydrazines and formamide (B127407) has also been shown to be an efficient method for creating substituted 1,2,4-triazoles. organic-chemistry.org

Table 1: Key Cyclization Reactions Involving the Formyl Group

| Reaction Name | General Reactants | Key Intermediate | Product Type | Typical Conditions |

|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | Nitrilium ion | Dihydroisoquinoline | POCl₃ or P₂O₅, reflux nrochemistry.comorganic-chemistry.org |

| Pictet-Spengler (N-Acyliminium variant) | β-Arylethylamine + Formyl compound | N-Acyliminium ion | Tetrahydroisoquinoline | Acid catalyst, mild conditions wikipedia.orgmdpi.com |

| Einhorn-Brunner | Hydrazine (B178648) + Diacylamine | - | 1,2,4-Triazole | Weak acid scispace.comresearchgate.net |

The formyl group of this compound can be transferred to other nucleophilic molecules in a process known as formylation or transformylation. wikipedia.org This reaction is essentially a type of transamidation, where the formyl group is exchanged between the hydrazine and another amine or nucleophile. nih.govorganic-chemistry.org

Transformylation reactions are valuable for introducing a formyl group onto sensitive substrates under mild conditions. nih.gov Studies on N-formyl amino acids have shown they can act as effective formyl group donors. nih.gov By analogy, this compound could serve as a formylating agent for various amines, amino acids, or alcohols. The reaction is often catalyzed by acids or bases, or can proceed under metal-free conditions. organic-chemistry.orgnih.gov Recent developments have even utilized CO₂ as a traceless catalyst for transamidation. fao.org The process involves the nucleophilic attack of an amine on the formyl carbon of the protonated or otherwise activated formylhydrazine, followed by the departure of the p-tolylhydrazine moiety.

Reactivity of the Hydrazine Moiety (–N–NH–)

The hydrazine moiety contains nucleophilic nitrogen atoms that are central to its reactivity, particularly in condensation reactions and oxidative processes.

The terminal nitrogen atom of the hydrazine group in this compound is a potent nucleophile. It readily reacts with the electrophilic carbon of aldehydes and ketones in a condensation reaction to form N-acylhydrazones. nih.gov This is one of the most fundamental and widely utilized reactions of acylhydrazines. semanticscholar.orgekb.eg

The reaction is typically carried out in an alcoholic solvent, often with acid catalysis to activate the carbonyl compound. nih.govasianpubs.org The mechanism involves the initial nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by dehydration to yield the stable N-acylhydrazone product. researchgate.net The resulting N-acylhydrazones are versatile intermediates in their own right, used in the synthesis of various heterocyclic compounds and possessing a range of biological activities. nih.govsemanticscholar.orgnih.gov

Due to the restricted rotation around the C=N and amide C-N bonds, N-acylhydrazones can exist as a mixture of geometric isomers (E/Z) and conformational isomers (syn/anti). nih.govnih.govacs.org In solution, they often exist as an equilibrium mixture of conformers, which can be observed through techniques like NMR spectroscopy. semanticscholar.orgresearchgate.netnih.gov

Table 2: Formation of N-Acylhydrazones from this compound

| Carbonyl Compound | Reaction Conditions | Product |

|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Ethanol (B145695), trace acetic acid, reflux | N'-(Arylmethylene)-N-(p-tolyl)formohydrazide |

| Aliphatic Ketone (e.g., Acetone) | Methanol, acid catalyst | N'-(Propan-2-ylidene)-N-(p-tolyl)formohydrazide |

| Substituted Benzaldehydes | Ethanol, reflux | Corresponding substituted N-acylhydrazones nih.gov |

The hydrazine moiety can undergo oxidation to form highly reactive intermediates. A common and powerful oxidizing agent used for this purpose is lead(IV) acetate (B1210297) (lead tetraacetate, LTA). wikipedia.orgslideshare.net The oxidation of acylhydrazines like this compound with LTA can generate acyl diazenes (also known as aroyldi-imides). rsc.org

These acyl diazene (B1210634) intermediates are extremely reactive and are not typically isolated. They can participate in various subsequent reactions. For instance, in the absence of other trapping agents, they can decompose to release nitrogen gas and form other products. rsc.org In the presence of a diene, they can act as dienophiles in Diels-Alder reactions. The oxidation of benzhydrazide with LTA has been shown to yield benzoic acid upon hydrolysis, proceeding through a benzoyldi-imide intermediate. rsc.org This suggests that the oxidation of this compound would likely lead to formic acid and p-toluidine (B81030) derivatives after hydrolysis and further transformations. The reaction is sensitive to conditions; for example, using an excess of the starting hydrazide can lead to the formation of N,N'-diacylhydrazine products. rsc.orgwmich.edu

The formyl group can be cleaved from the hydrazine moiety under specific conditions, a process known as deformylation. This reaction is essentially the reverse of formylation and involves the hydrolysis of the amide bond. This can be particularly useful in synthetic sequences where the formyl group is used as a protecting group for the hydrazine functionality.

Deformylation can be achieved under acidic or basic conditions. For instance, acid-catalyzed hydrolysis with aqueous mineral acids can cleave the formyl group to regenerate the p-tolylhydrazine. google.com A patented process describes the deformylation of N-formyl peptides using hydrazine derivatives themselves (such as acetylhydrazine) under controlled acidic pH (1-3.5), which proceeds in high yields. google.com This indicates that the hydrazide linkage is susceptible to cleavage under relatively mild, controlled conditions, which is a crucial aspect for its use as a protecting group in multi-step organic synthesis.

Mechanistic Aspects of Key Transformations Involving this compound

The chemical reactivity of this compound is characterized by a series of key transformations that are central to its application in organic synthesis. Understanding the mechanistic underpinnings of these reactions is crucial for optimizing reaction conditions and predicting product outcomes. This section delves into the proposed mechanisms for the formylation and deformylation of this hydrazine derivative, its intramolecular cyclization pathways, and the role of radical intermediates in its transformylation reactions.

Proposed Mechanisms for Formylation and Deformylation

The introduction and removal of the formyl group are fundamental transformations of this compound. While specific mechanistic studies on this exact molecule are not extensively documented, the proposed mechanisms are based on well-established principles of organic reactions involving hydrazines and amides.

Formylation of p-Tolylhydrazine: The synthesis of this compound typically involves the formylation of p-tolylhydrazine. This reaction is an example of N-acylation. The mechanism is analogous to the acylation of amines. A common formylating agent is formic acid or a derivative thereof.

Activation of the Formylating Agent: In the presence of a dehydrating agent or under conditions that favor the removal of water, formic acid can be activated. For instance, the protonation of the hydroxyl group of formic acid, followed by the loss of water, can generate a highly electrophilic formyl cation or a related species.

Nucleophilic Attack: The more nucleophilic nitrogen atom of p-tolylhydrazine (the N2 nitrogen, adjacent to the tolyl group) attacks the electrophilic carbonyl carbon of the activated formylating agent.

Proton Transfer: A subsequent proton transfer from the nitrogen atom to a base in the reaction mixture results in the formation of the stable this compound.

Deformylation of this compound: The removal of the formyl group, or deformylation, can be achieved under acidic or basic conditions. This process is essentially the hydrolysis of an amide bond.

Acid-Catalyzed Deformylation: Under acidic conditions, the carbonyl oxygen of the formyl group is protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to regenerate p-tolylhydrazine and formic acid.

Base-Catalyzed Deformylation: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the formyl group, forming a tetrahedral intermediate. This intermediate can then collapse, eliminating the p-tolylhydrazide anion, which is subsequently protonated by a proton source (like water) to yield p-tolylhydrazine.

Deformylation can also occur enzymatically, as seen with peptide deformylases which catalyze the removal of N-terminal formyl groups from nascent polypeptides. byjus.com While not directly studying this compound, these biological systems suggest that metal-catalyzed hydrolysis is a viable deformylation pathway. alfa-chemistry.com

Intramolecular Cyclization Pathways

This compound and its derivatives can undergo intramolecular cyclization to form various heterocyclic compounds. A notable example is the Fischer indole (B1671886) synthesis, a classic reaction in organic chemistry that converts arylhydrazones into indoles. byjus.comalfa-chemistry.comwikipedia.orgminia.edu.eg While the direct substrate for the Fischer indole synthesis is a hydrazone, the formyl group in this compound can be envisioned to participate in or influence such cyclizations.

The general mechanism of the Fischer indole synthesis involves the following key steps: wikipedia.orgminia.edu.eg

Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. In the context of this compound, a preliminary reaction, such as a transamination or reaction with a carbonyl compound, would be necessary to form the requisite hydrazone intermediate.

Tautomerization: The arylhydrazone then tautomerizes to its enamine form.

minia.edu.egminia.edu.eg-Sigmatropic Rearrangement: The key step is a minia.edu.egminia.edu.eg-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a di-imine intermediate.

Aromatization and Cyclization: The di-imine undergoes aromatization, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.

Elimination of Ammonia: Finally, the elimination of a molecule of ammonia, typically under acidic conditions, leads to the formation of the aromatic indole ring.

The presence of the formyl group on one of the nitrogen atoms would likely influence the nucleophilicity of the nitrogens and the stability of the intermediates, thereby affecting the reaction conditions and the yield of the cyclized product.

Other intramolecular cyclization pathways for hydrazine derivatives have been reported, leading to the formation of various heterocyclic systems such as triazoles and thiadiazines. osi.lvnih.gov The specific pathway for this compound would depend on the reaction conditions and the presence of other functional groups in the molecule.

Radical Pathways in Transformylation Reactions

While many reactions of this compound are believed to proceed through ionic mechanisms, the involvement of radical intermediates has been proposed, particularly in oxidative and metabolic transformations. Studies on analogous N-methyl-N-formylhydrazine have provided evidence for the formation of radical species upon oxidation. nih.gov

The proposed radical pathway for the transformation of formylhydrazines involves:

Oxidation: The initial step is the oxidation of the hydrazine moiety. This can be initiated by chemical oxidizing agents or through metabolic processes, for instance, by microsomal enzymes. nih.govelsevierpure.com This oxidation can lead to the formation of a diazenium (B1233697) ion or a diazene intermediate.

Fragmentation: The unstable diazenium or diazene intermediate can then undergo fragmentation. This fragmentation is thought to involve the homolytic cleavage of the N-N bond, leading to the formation of a formyl radical and a tolyl-substituted nitrogen-centered radical.

Further Reactions: These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction, addition to double bonds, or further oxidation. The formation of these radical species is significant as they are implicated in the biological activity and potential toxicity of some hydrazine derivatives. researchgate.netnih.gov

The table below summarizes the key mechanistic transformations discussed:

| Transformation | Key Intermediates | Driving Force |

| Formylation | Formyl cation (or related electrophile) | Nucleophilic attack of hydrazine |

| Deformylation (Acid-catalyzed) | Protonated carbonyl, Tetrahedral intermediate | Regeneration of stable hydrazine and formic acid |

| Deformylation (Base-catalyzed) | Tetrahedral intermediate | Formation of stable hydrazine |

| Intramolecular Cyclization (Fischer Indole type) | Hydrazone, Enamine, Di-imine | Formation of aromatic indole ring |

| Radical Transformation (Oxidative) | Diazenium ion, Diazene, Formyl radical, Nitrogen-centered radical | Fragmentation of unstable oxidized intermediates |

Theoretical and Computational Studies on 1 Formyl 2 P Tolylhydrazine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. nih.govnih.gov This method is effective for studying the energetic properties of drug molecules and predicting their lowest energy conformations. nih.gov For compounds analogous to 1-Formyl-2-p-tolylhydrazine, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have been shown to predict theoretical properties that are in good agreement with experimental results. materialsciencejournal.orgresearchgate.net

Geometry optimization is a primary application of DFT, allowing for the determination of stable molecular structures by finding the minimum energy conformation. nih.gov The process yields crucial data on bond lengths, bond angles, and dihedral angles. materialsciencejournal.org For example, studies on related p-tolyl derivatives have used DFT to obtain optimized geometries, which provide insights into the molecule's stability and polarity. materialsciencejournal.org These optimized structures are foundational for further calculations, including the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential surfaces. researchgate.net

The electronic structure analysis reveals key information about the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution and intramolecular interactions. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the energy gap between them (Egap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Representative Geometrical Parameters Calculated by DFT for Analogous Structures

| Parameter | Description | Typical Calculation Level |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | B3LYP/6-311G(d,p) materialsciencejournal.org |

| Bond Angles | The angle formed between three atoms across at least two bonds. | B3LYP/6-311G(d,p) materialsciencejournal.org |

| Dihedral Angles | The angle between two intersecting planes, used to define molecular conformation. | B3LYP/6-311G(d,p) researchgate.net |

| NBO Charges | Calculated atomic charges that reflect the electron distribution. | 6-31+G(d,p)/ωb97xd nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | B3LYP/6-311++G(d,p) nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | B3LYP/6-311++G(d,p) nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | B3LYP/6-311G(d,p) researchgate.net |

This table is illustrative and based on typical DFT calculations for analogous molecules.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By simulating these motions, MD provides a dynamic view of molecular behavior, revealing information that is not accessible from static structures alone. nih.gov This technique is invaluable for exploring the conformational space of flexible molecules like this compound, identifying stable and metastable conformations, and understanding the transitions between them.

MD simulations can characterize the interactions between a molecule and its environment, such as a solvent or a biological receptor. nih.gov The simulations track the trajectory of each atom, allowing for the analysis of various dynamic properties, including root mean square deviation (RMSD) to assess conformational stability. nih.gov The resulting trajectories can be analyzed to identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the molecule's behavior and binding affinities. nih.gov

Advanced analysis of MD trajectories can produce a conformational landscape, often visualized as a free energy surface. This landscape maps the different conformations a molecule can adopt and the energy barriers between them. researchgate.net Such analyses help in understanding the relative populations of different conformers and the pathways of conformational change. amanote.com For hydrazine (B178648) derivatives, MD can be used to explore the rotational barriers around key bonds and the stability of different isomers, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry offers profound insights into the intricate pathways of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. montclair.edu For reactions involving hydrazine derivatives, such as their synthesis or subsequent transformations, computational methods can elucidate the step-by-step process at a molecular level. researchgate.net DFT calculations are frequently employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. nih.gov

A critical aspect of these investigations is the identification and characterization of transition states—the high-energy structures that represent the bottleneck of a reaction. montclair.edu The energy of the transition state determines the activation energy, which is a key factor controlling the reaction rate. Computational tools can calculate the geometry and energy of these fleeting structures, providing a deeper understanding of reaction kinetics. rsc.org For instance, the cycloaddition reactions of dihydropyrazine (B8608421) derivatives with ketenes have been shown to proceed through a stepwise pathway involving a betaine (B1666868) intermediate, a mechanism clarified by DFT calculations. nih.gov

These computational studies can also predict how changes in molecular structure or reaction conditions will affect the reaction outcome. By modeling different substrates or catalysts, chemists can computationally screen for optimal conditions before undertaking experimental work. This predictive power makes computational investigation an essential tool in modern organic chemistry for designing new synthetic routes and understanding complex chemical transformations. rsc.org

Analysis of Spectroscopic Data through Computational Modeling

Computational modeling is a powerful ally in the interpretation and prediction of spectroscopic data. By simulating spectra computationally, researchers can assign experimental signals to specific molecular features and validate proposed structures. DFT calculations are widely used to predict vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. dntb.gov.ua

For molecules like this compound, theoretical calculations of vibrational spectra can help in assigning the absorption bands observed in experimental IR spectra. dntb.gov.ua The computed frequencies correspond to specific vibrational modes of the molecule, such as N-H stretching, C=O stretching, and aromatic ring vibrations. Although there is often a systematic difference between calculated and experimental frequencies, scaling factors can be applied to achieve excellent agreement. dntb.gov.ua

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of newly synthesized compounds. researchgate.net The theoretical chemical shifts are compared with experimental data to confirm the molecular structure. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra. nih.gov This analysis provides information about the electronic structure and the nature of molecular orbitals involved in the transitions. nih.gov The combination of experimental spectroscopy and computational modeling provides a robust framework for detailed structural and electronic characterization. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors are powerful tools for developing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structure with its biological activity or chemical reactivity. jocpr.com

Derived from the energies of the frontier molecular orbitals (HOMO and LUMO), these descriptors provide a framework for understanding and predicting how a molecule will behave in a chemical reaction. materialsciencejournal.org For instance, the HOMO-LUMO energy gap is a widely used indicator of molecular stability; a small gap suggests that a molecule is more polarizable and reactive. mdpi.com

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2. jocpr.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. nih.gov

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be deformed. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ²/(2η). materialsciencejournal.org

By calculating these descriptors for this compound and its analogues, researchers can predict their relative reactivities, identify sites for electrophilic or nucleophilic attack, and gain a deeper understanding of their chemical behavior. nih.govacs.org

These descriptors are commonly calculated using energies obtained from DFT methods.

Synthetic Applications of 1 Formyl 2 P Tolylhydrazine As a Precursor

Formation of Heterocyclic Ring Systems

As a substituted hydrazine (B178648), 1-Formyl-2-p-tolylhydrazine is a key starting material for synthesizing a range of nitrogen-containing heterocycles. The formyl group often serves as a protecting group that can be removed under specific conditions to unmask the reactive hydrazine moiety, or it can be incorporated into the final heterocyclic structure.

Synthesis of Pyrazoles and Pyrazoline Derivatives

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established application of hydrazine derivatives. The most common method is the Paal-Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

In this context, this compound can serve as the hydrazine source. The reaction typically requires acidic or basic conditions to facilitate the cyclization and dehydration steps. The N-formyl group on this compound acts as a protecting group for the N-2 nitrogen. For the standard Paal-Knorr reaction to proceed, this formyl group must be cleaved, usually under acidic or basic hydrolysis conditions, to liberate the free nucleophilic nitrogen atom, which then participates in the ring-forming condensation. The p-tolyl group remains as a substituent on the N-1 position of the resulting pyrazole (B372694) ring.

General Reaction Scheme for Pyrazole Synthesis:

Deformylation (in situ): The formyl group is removed from this compound to generate p-tolylhydrazine.

Condensation: The liberated p-tolylhydrazine reacts with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form a hydrazone intermediate.

Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to yield the aromatic 1-p-tolyl-substituted pyrazole.

This method allows for the regioselective synthesis of N-aryl pyrazoles, which are significant scaffolds in medicinal chemistry.

Utility in Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from an arylhydrazine and an enolizable ketone or aldehyde under acidic conditions. rsc.orgnih.govsemanticscholar.org this compound serves as a stable, solid, and easily handleable precursor to the reactive p-tolylhydrazine required for this synthesis.

The N-formyl group functions as a protecting group that is cleaved in situ under the strong acidic conditions (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) of the reaction. organic-chemistry.org Once deprotected, the resulting p-tolylhydrazine reacts with the carbonyl compound to form a p-tolylhydrazone. This intermediate then undergoes the characteristic researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, to yield a 5-methyl-substituted indole. The use of an N-acyl hydrazine surrogate like this compound can improve the handling and stability of the starting material compared to using the free arylhydrazine directly. organic-chemistry.org

| Step | Description | Reactants | Key Intermediate |

| 1 | In situ Deprotection | This compound, Acid Catalyst | p-Tolylhydrazine |

| 2 | Hydrazone Formation | p-Tolylhydrazine, Ketone/Aldehyde | p-Tolylhydrazone |

| 3 | Tautomerization | p-Tolylhydrazone | Ene-hydrazine |

| 4 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Ene-hydrazine | Di-imine |

| 5 | Aromatization | Di-imine | 5-Methylindole (B121678) |

Preparation of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms, known for their broad applications in medicinal and materials chemistry. A primary synthetic route to this ring system involves the cyclodehydration of N,N'-diacylhydrazine precursors.

This compound, being a mono-acylhydrazine, can be envisioned as a precursor for 1,3,4-oxadiazoles through a two-step process. First, the N-2 nitrogen of this compound would be acylated with a suitable acylating agent (e.g., an acid chloride or anhydride) to form an N-formyl-N'-acyl-N-p-tolylhydrazine intermediate. Subsequent treatment of this diacylhydrazine derivative with a dehydrating agent, such as phosphorus oxychloride or sulfuric acid, would induce cyclization. In this process, the formyl group and the second acyl group form the oxadiazole ring, while the p-tolyl group is eliminated along with water to achieve the stable aromatic heterocycle. This approach provides a pathway to unsymmetrically substituted 1,3,4-oxadiazoles.

Synthesis of Imidazo[1,2-a]pyridines and other Nitrogen Heterocycles

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold is a significant area of heterocyclic chemistry due to the prevalence of this core in pharmaceuticals. Standard and well-documented synthetic routes to this bicyclic system predominantly involve the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (Tschitschibabin reaction) or other related two-carbon synthons. rsc.org Other modern methods include copper-catalyzed reactions of 2-aminopyridines with various coupling partners.

A thorough review of established synthetic methodologies reveals that hydrazine derivatives, such as this compound, are not typically employed as direct precursors for the imidazo[1,2-a]pyridine ring system. The structural components and reactivity pattern of this compound are not congruent with the known mechanisms for forming this specific fused heterocycle. Therefore, its application in the direct synthesis of imidazo[1,2-a]pyridines is not a recognized or documented synthetic strategy.

Role as a Building Block in Complex Organic Molecule Synthesis

Beyond the synthesis of individual heterocyclic rings, this compound functions as a versatile building block for incorporating these rings into larger, more complex molecular architectures. Its utility in reactions like the Fischer indole synthesis allows for the strategic introduction of a 5-methylindole unit into a target molecule.

By carefully selecting the carbonyl partner in the Fischer synthesis, chemists can construct intricate indole derivatives that are themselves key intermediates in the total synthesis of natural products and pharmaceuticals. The formyl group provides stability and controlled reactivity, ensuring that the hydrazine moiety is released only under the desired acidic conditions of the key bond-forming step. This makes this compound a reliable synthon for the p-tolylhydrazinyl moiety, which ultimately becomes part of a more complex indole-containing structure.

Applications in Peptide Chemistry (e.g., Hydrazide Linkers, Thioester Synthesis)

In the field of peptide chemistry, aryl hydrazides have emerged as highly valuable tools, particularly as "safety-catch" linkers in solid-phase peptide synthesis (SPPS). A linker based on a p-tolylhydrazine core would be compatible with this strategy. These linkers are stable under the standard conditions of both Fmoc- and Boc-based peptide synthesis, allowing for the sequential assembly of the peptide chain.

The general strategy involves the following steps:

Attachment: The C-terminal amino acid of the peptide is attached to a solid support via an aryl hydrazide linker.

Peptide Synthesis: The peptide chain is elongated using standard SPPS protocols.

Activation: Upon completion of the synthesis, the aryl hydrazide is oxidized under mild conditions (e.g., with N-bromosuccinimide or copper(II) acetate). This converts the stable hydrazide into a highly reactive acyl diazene (B1210634) intermediate.

Cleavage: The activated acyl diazene readily reacts with various nucleophiles, cleaving the peptide from the resin.

This methodology is particularly powerful for the synthesis of C-terminal modified peptides. By choosing the appropriate nucleophile for the cleavage step, a single peptide-resin can yield different products. Critically, if a thiol is used as the nucleophile, the product is a peptide thioester. Peptide thioesters are essential intermediates for native chemical ligation (NCL), a key technique for the chemical synthesis of large peptides and proteins. The use of peptide hydrazides as precursors to thioesters is a well-established and efficient method.

| Feature of Aryl Hydrazide Linker | Advantage in Peptide Synthesis |

| Stability | Orthogonal to both Fmoc (base-labile) and Boc (acid-labile) deprotection conditions. |

| Activation | Mild oxidative conditions activate the linker for cleavage, preserving sensitive functional groups. |

| Versatility | Cleavage with different nucleophiles allows access to peptide acids, amides, and thioesters from the same resin. |

| Thioester Formation | Provides a reliable route to peptide thioesters, which are crucial for native chemical ligation. |

Formylation of Amines, Amides, Imines, and Alcohols

There is currently no scientific literature available that describes the use of this compound as a reagent for the transfer of a formyl group to amines, amides, imines, or alcohols. Research in this specific area has not been published, and therefore, no data on reaction conditions, yields, or substrate scope can be provided.

Derivatives and Analogues of 1 Formyl 2 P Tolylhydrazine: Synthesis and Comparative Reactivity

Synthesis of N'-Formyl-Hydrazide Derivatives

The synthesis of N'-formyl-hydrazide derivatives, which share the core functional group of 1-formyl-2-p-tolylhydrazine, can be achieved through several established chemical routes. A primary method involves the direct formylation of a substituted hydrazine (B178648). For instance, reacting a hydrazide with formic acid, often in a solvent like ethanol (B145695) and under reflux conditions, can yield the corresponding 1-formyl-2-acyl hydrazine derivative. Another approach is the reaction of hydrazine hydrate (B1144303) with ethyl formate (B1220265), which can produce formylhydrazines. google.com

More sophisticated formylating agents can also be employed. N-formyl imide, catalyzed by p-toluenesulfonic acid monohydrate in water, serves as an effective N-formylating agent for primary and secondary amines and can be applied to hydrazine derivatives. rsc.org This method is noted for its operational simplicity and avoidance of metal catalysts. rsc.org Additionally, acyl hydrazides can be synthesized from activated amides and hydrazine in an aqueous environment at room temperature. organic-chemistry.org

The choice of synthetic route often depends on the specific nature of the starting materials and the desired final product. For example, the reaction of esters with hydrazine hydrate is a classical and efficient method for preparing pyridazinones with an acetylhydrazine skeleton, a related class of compounds. researchgate.net These methods highlight the versatility of synthetic approaches to access the formylhydrazine (B46547) moiety.

| Method | Reagents | Conditions | Product Type |

| Direct Formylation | Hydrazide, Formic Acid | Reflux in Ethanol | 1-Formyl-2-acyl hydrazine |

| Formylation | Hydrazine Hydrate, Ethyl Formate | 0°C | Formylhydrazine google.com |

| N-Formyl Imide | Amine/Hydrazine, N-formyl imide, TsOH·H₂O | Water | N-Formamide/Hydrazide rsc.org |

| From Activated Amides | Activated Amide, Hydrazine | Aqueous, 25°C | Acyl Hydrazide organic-chemistry.org |

Preparation and Reactions of Substituted Arylhydrazones Derived from this compound or its Precursors

Arylhydrazones are a significant class of compounds readily prepared from arylhydrazines, such as p-tolylhydrazine (a precursor to this compound), and various carbonyl compounds. The fundamental reaction is a nucleophilic addition of the hydrazine to the carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone. This condensation reaction can be catalyzed by acid.

The reactivity of the arylhydrazine in hydrazone formation can be influenced by substituents on the aromatic ring. For example, electron-donating groups like the methyl group in p-tolylhydrazine can affect the nucleophilicity of the terminal nitrogen atom. researchgate.net Microwave-assisted condensation has been shown to be an effective technique for synthesizing arylhydrazones, significantly reducing reaction times compared to conventional heating. researchgate.net For instance, the reaction of 2-benzyliden-2,3-dihydrofuro[3,2-c]coumarin-3-one derivatives with phenylhydrazinium chloride smoothly forms the corresponding hydrazones. researchgate.net

Once formed, these arylhydrazones are valuable intermediates. They can undergo various cyclization reactions to form a wide range of heterocyclic compounds. For example, they are precursors in the synthesis of pyrazoles and other nitrogen-containing ring systems. The specific reaction pathways and resulting products depend on the structure of the arylhydrazone and the reaction conditions employed.

| Precursor 1 (Hydrazine) | Precursor 2 (Carbonyl) | Conditions | Product |

| p-Tolylhydrazine | 2-Benzyliden-2,3-dihydrofuro[3,2-c]coumarin-3-one | Base | Furanone ring opening and osazone formation researchgate.net |

| Arylhydrazines | Steroidal/Non-steroidal methyl ketones | Microwave irradiation, Ethanol | Substituted Arylhydrazones researchgate.net |

| Hydrazine Hydrate | 1-Aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides | Not specified | N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine researchgate.net |

| Formylhydrazine | Aldehydes or Ketones | Acid catalysis (typical) | Hydrazones |

Structure-Reactivity Relationship Studies for Modified Formylhydrazine Frameworks

Understanding the relationship between the molecular structure of formylhydrazine derivatives and their chemical reactivity is crucial for designing new compounds with specific properties. Quantitative Structure-Property Relationship (QSPR) studies and computational chemistry provide powerful tools for this purpose. These studies aim to create mathematical models that correlate structural descriptors of molecules with their physicochemical properties.

For related compounds like formyl- and acetylpyridine-3-thiosemicarbazones, QSPR studies have been used to model molecular lipophilicity, a key property influencing a molecule's behavior in biological and chemical systems. kg.ac.rs Lipophilicity was correlated with topological descriptors, which are numerical representations of molecular structure, to explain the relationship between structure and retention in chromatography. kg.ac.rs

| Study Type | Compound Class | Key Findings/Descriptors | Reference |

| QSPR | Formyl- and acetylpyridine-3-thiosemicarbazones | Lipophilicity correlated with topological descriptors. | kg.ac.rs |

| QSPR | Aziridine derivatives | Lipophilicity modeled using topological indices and indicator parameters. | |

| Computational (DFT) | Hydrazine Derivatives | HOMO-LUMO gap, global reactivity descriptors, and Fukui indices used to predict reactivity and stability. | researchgate.net |

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues involve modifying a molecule's structure to limit its rotational freedom. This is a common strategy in medicinal chemistry and materials science to study how a specific conformation influences activity or properties. For the this compound framework, this could be achieved by incorporating parts of the molecule into a ring system.

General strategies for creating such rigid analogues include:

Incorporation of Cyclic Moieties : Replacing flexible side chains with cyclic structures. For example, analogues of certain bioactive molecules have been synthesized containing a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety to create a more constrained structure. nih.gov

Intramolecular Cyclization : Forming a new ring by linking two parts of the same molecule. This can be achieved through side chain-to-side chain cyclizations, as demonstrated in the synthesis of restricted peptide analogues. researchgate.net The formation of an intramolecular five-membered ring has been used to create conformationally locked inhibitors. nih.gov

These synthetic strategies result in molecules with a more defined three-dimensional shape. Studying these rigid analogues can provide valuable information about the bioactive conformation of the parent molecule and can lead to compounds with enhanced selectivity or stability. The synthesis of such compounds typically involves multi-step reaction sequences tailored to the specific target structure.

Advanced Methodological Developments and Future Research Directions in 1 Formyl 2 P Tolylhydrazine Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of 1-Formyl-2-p-tolylhydrazine and its derivatives, this involves employing eco-friendly solvents, minimizing energy consumption, and improving atom economy.

Recent research in the broader field of organic synthesis has highlighted several strategies that could be adapted for greener production of formylhydrazines. One approach involves the replacement of traditional volatile organic compounds (VOCs) with more sustainable alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). mdpi.com These solvents not only reduce environmental harm but can also lead to improved reaction yields and simpler work-up procedures. mdpi.com Another promising technique is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often increasing product yields. mdpi.com

Furthermore, the development of synthetic routes that operate under milder conditions is a key goal. For instance, a patented method for producing formylhydrazines involves reacting hydrazine (B178648) hydrate (B1144303) with ethyl formate (B1220265) at 0°C, which successfully avoids the need for high temperatures and results in a high yield of the desired product. google.com The application of such principles—utilizing greener solvents, alternative energy sources, and milder reaction conditions—represents a significant future direction for the sustainable synthesis of this compound.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Hydrazine Derivatives

| Parameter | Conventional Methods | Green & Sustainable Methods |

|---|---|---|

| Solvents | Petroleum-based VOCs (e.g., Toluene) | Eco-friendly solvents (e.g., 2-MeTHF, CPME) mdpi.com |

| Energy Source | Conventional heating (hours/days) | Microwave irradiation (minutes) mdpi.com |

| Reaction Temp. | Often elevated (60-75°C or higher) google.com | Milder conditions (e.g., 0°C) google.com |

| Byproducts | Can produce toxic waste (e.g., ammonia) google.com | Minimized waste, improved atom economy mdpi.com |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch production. It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages for the synthesis of hydrazine derivatives, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. ucd.ie

The synthesis of many hydrazine derivatives can be challenging in batch reactors due to issues like poor temperature control and side reactions. bohrium.comrsc.org Continuous flow systems overcome these limitations by offering precise control over reaction parameters such as temperature, pressure, and residence time. ucd.iemdpi.com This level of control often leads to higher yields and purities. For example, a continuous flow dehydroxylative hydrazination of alcohols has been developed that simplifies the reaction process and reduces side reactions, affording the desired products in moderate to good yields. rsc.org

Given the potential hazards and side reactions associated with hydrazine chemistry, flow processing is an especially attractive option. The small reaction volumes at any given moment significantly enhance safety. ucd.ie The application of continuous flow technology to the synthesis of this compound could lead to a more robust, scalable, and safer manufacturing process, which is a key area for future industrial research. d-nb.inforesearchgate.net

Catalysis in Formylhydrazine-Mediated Transformations

Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. In the context of this compound, catalysis can be applied in two main areas: its synthesis and its subsequent use as a building block in more complex transformations.

While the direct synthesis of this compound is often a straightforward condensation, its derivatives are frequently used in catalyzed reactions. For instance, hydrazones (formed from hydrazines) can participate in a variety of transition metal-mediated transformations. uchicago.eduuchicago.edu Palladium-catalyzed asymmetric reactions, for example, have been used for the efficient synthesis of complex chiral dihydropyrazoles from hydrazone precursors. researchgate.net

Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a range of transformations. Research has shown that NHCs can catalyze reactions of protected hydrazines, enabling the asymmetric construction of new carbon-nitrogen bonds to form pyrazolidinone scaffolds, which are common in bioactive molecules. researchgate.net Exploring the use of transition metal catalysts and organocatalysts to mediate novel transformations starting from this compound is a promising direction for future research, potentially leading to the discovery of new pharmacologically active compounds.

Exploration of Novel Reactivity Patterns and Unexplored Transformations

This compound possesses multiple reactive sites, making it a versatile synthon for constructing a variety of molecular architectures, particularly heterocycles. Future research will likely focus on exploring and exploiting its reactivity in novel ways.

One established transformation is the Vilsmeier-Haack reaction, where (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazines react with the Vilsmeier-Haack reagent (a mixture of DMF and POCl₃) to regioselectively produce N-formohydrazides or, under different conditions, 1-aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes. researchgate.net This demonstrates how reaction conditions can be tuned to control the reactivity of the hydrazine moiety.

Another significant area is its use in cyclization reactions. Hydrazine derivatives are key precursors for the synthesis of pyrazole (B372694) and pyrazoline rings, which are prevalent in medicinal chemistry. For example, chalcones react with arylhydrazines in the presence of an acid catalyst to form pyrazoline derivatives. nih.gov Similarly, α,β-enones can react with arylhydrazines, sometimes assisted by microwave irradiation and an iodine catalyst, to generate ring-fused arylpyrazoles. mdpi.com Investigating the reaction of this compound with a wider range of electrophiles and under novel catalytic conditions could unveil new synthetic pathways to complex heterocyclic systems.

Computational Design and Prediction of New Derivatives with Desired Reactivity Profiles

In silico methods, including molecular docking, molecular dynamics (MD) simulations, and ADME (Absorption, Distribution, Metabolism, Elimination) predictions, are becoming indispensable tools in modern chemical research. These computational techniques can be used to design novel derivatives of this compound with specific, predetermined reactivity or biological activity, thereby accelerating the discovery process and reducing experimental costs. nih.gov

For example, researchers designing new enzyme inhibitors often start by creating a virtual library of derivatives and then use molecular docking to predict how well each compound will bind to the enzyme's active site. nih.govnih.gov This was successfully applied in the design of novel hydrazine carboxamide derivatives as carbonic anhydrase inhibitors, where docking studies accurately predicted the binding interactions. nih.gov MD simulations can further refine these predictions by showing how the compound-protein complex behaves over time. nih.gov

Furthermore, ADME prediction models can assess the "drug-likeness" of designed molecules, estimating properties like oral absorption, brain-blood barrier penetration, and potential toxicity before they are ever synthesized. rsc.orgmdpi.com Applying these computational design strategies to this compound would enable the rational design of new derivatives with tailored electronic and steric properties, optimized for specific catalytic transformations or for enhanced biological activity. This predictive power represents a major frontier in the future of formylhydrazine (B46547) chemistry.

Table 2: Key Computational Tools in the Design of Hydrazine Derivatives

| Computational Tool | Purpose | Application Example |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. nih.gov | Identifying potent enzyme inhibitors by simulating binding to the active site. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess complex stability. nih.gov | Confirming that key binding interactions are maintained in a protein-ligand complex. nih.gov |

| ADME Prediction | Estimates the pharmacokinetic properties of a compound (Absorption, Distribution, Metabolism, Elimination). | Filtering out compounds with poor drug-like properties early in the design phase. rsc.orgmdpi.com |

| DFT (Density Functional Theory) | Calculates the electronic structure of molecules to predict reactivity and spectroscopic properties. | Elucidating reaction mechanisms and predicting the reactivity of novel derivatives. |

Q & A

Basic: What are the standard protocols for synthesizing 1-Formyl-2-p-tolylhydrazine, and what critical parameters influence yield?

Answer:

The synthesis typically involves condensation of p-tolylhydrazine with formylating agents. A modified method from Katritzky’s work (used for tosylhydrazones) can be adapted: reflux equimolar amounts of p-toluenesulfonhydrazide and formaldehyde derivatives in methanol for 12 hours, followed by precipitation in water and recrystallization from methanol . Critical parameters include:

- Reagent purity : Impurities in p-tolylhydrazine or formyl sources (e.g., formic acid) reduce yield.

- Reaction time : Prolonged reflux (>12 hours) may degrade the product.

- Solvent choice : Methanol optimizes solubility, while aqueous workup ensures product isolation.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm structure via hydrazine N–H proton signals (δ 8–10 ppm) and formyl carbonyl carbon (~160 ppm) .

- IR spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- HPLC with UV detection : Quantify purity using a C18 column and 0.1 M HCl as mobile phase, adapted from phenylhydrazine analysis methods .

Basic: How is this compound utilized in the identification of carbonyl compounds in complex mixtures?

Answer:

It reacts selectively with aldehydes/ketones to form stable hydrazones, enabling detection via:

- Chromatographic separation : Hydrazone derivatives are isolated via HPLC and identified by retention times .

- Colorimetric assays : Phosphomolybdic acid forms colored complexes with hydrazones, measurable at 450 nm .

- Crystallography : Single-crystal X-ray diffraction of hydrazones confirms carbonyl structure, as demonstrated in related piperazine derivatives .

Advanced: What mechanistic insights exist for the role of this compound in cyclization reactions forming heterocyclic compounds?

Answer:

The compound acts as a nucleophile in Fischer indole synthesis. Mechanistic studies show:

- Acid catalysis : Protonation of the formyl group enhances electrophilicity, facilitating attack by aromatic amines .

- Rearrangement : Thermal or acidic conditions promote cyclization via [3,3]-sigmatropic shifts, forming indoles or pyrazoles .

- Catalytic systems : Palladium catalysts enhance regioselectivity in allylic amination, as seen in hydrazine derivative reactions .

Advanced: How can researchers resolve contradictions in thermal stability data for this compound under varying experimental conditions?

Answer:

Contradictions arise from moisture sensitivity and decomposition pathways. Methodological solutions include:

- Controlled atmosphere : Use inert gas (N₂/Ar) during thermogravimetric analysis (TGA) to prevent oxidation .

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to model decomposition activation energy under different humidity levels .

- Comparative DSC : Compare differential scanning calorimetry profiles in sealed vs. open pans to assess moisture impact .

Advanced: What computational approaches are employed to model the reactivity of this compound in nucleophilic environments?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., formyl carbon vs. hydrazine nitrogen) .

- Molecular docking : Simulate interactions with enzymes (e.g., aldehyde dehydrogenases) to design inhibitors .

- Reactivity descriptors : Use Fukui indices to quantify electrophilicity, validated against experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.